ADP (cyclohexanamine)
Description
Contextual Significance in Contemporary Chemical Science
Cyclohexanamine holds significant importance in modern chemical science primarily due to its role as a versatile chemical intermediate and a fundamental building block in organic synthesis. atamanchemicals.comlookchem.comohans.com Its structure, which combines a cyclohexane (B81311) ring with a reactive primary amine group, allows it to participate in a wide array of chemical reactions, including nucleophilic substitution and condensation. ohans.com This reactivity makes it an essential precursor for the synthesis of a diverse range of more complex molecules with specific industrial and commercial functions. atamanchemicals.comatamanchemicals.com
The compound's utility spans numerous sectors, including the production of rubber chemicals, water treatment agents, agrochemicals, and pharmaceuticals. atamankimya.comatamanchemicals.comfbcchem.com For example, it is a key starting material for sulfenamide-based vulcanization accelerators, which are crucial for enhancing the durability and resilience of rubber products. atamanchemicals.comwikipedia.orgfbcchem.com Its effectiveness as a corrosion inhibitor, particularly in boiler water treatment systems, is another area of major industrial application, where it helps protect metal infrastructure from degradation. atamanchemicals.comfbcchem.com The compound's ability to serve as a foundational molecular scaffold for creating high-value, specialized chemicals underscores its sustained relevance in both industrial-scale chemical manufacturing and academic research. atamanchemicals.comohans.com
Overview of Key Academic Research Domains
Academic and industrial research on cyclohexanamine is active and multifaceted, focusing on leveraging its chemical properties for various applications. Key research domains include corrosion inhibition, advanced chemical synthesis and catalysis, and the development of novel derivatives for pharmaceutical and materials science applications.
Corrosion Inhibition: A significant body of research explores the efficacy of cyclohexanamine and its derivatives as corrosion inhibitors. atamanchemicals.com Studies frequently investigate its performance in protecting metals, such as mild steel, in aggressive acidic environments. researchgate.net For example, one study demonstrated that cyclohexanamine can act as an effective anti-pitting and anti-cracking agent for mild steel in sulfuric acid, achieving a maximum corrosion inhibition efficiency of 81.06% at a concentration of 1000 ppm. researchgate.net Research in this area often employs electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to elucidate the inhibition mechanism, which typically involves the adsorption of the amine onto the metal surface. researchgate.netresearchgate.net Its application in boiler systems is based on its volatility, which allows it to travel with steam and neutralize carbonic acid, thereby preventing corrosion in condensate lines. atamankimya.comatamanchemicals.com
Chemical Synthesis and Catalysis: Cyclohexanamine is a subject of extensive research in organic synthesis, both as a reagent and as a structural motif. It is a precursor for synthesizing herbicides, such as hexazinone, and various organic intermediates. atamanchemicals.comatamanchemicals.com In the field of catalysis, research has focused on developing efficient synthetic routes for cyclohexanamine itself, such as the reductive amination of cyclohexanone (B45756) over novel catalysts. researchgate.netresearchgate.net One study reported an 83.06% yield for cyclohexylamine (B46788) from cyclohexanone and ammonia (B1221849) using a Cu-Cr-La/γ-Al2O3 catalyst under optimized conditions. researchgate.net Furthermore, advanced research investigates the use of cyclohexanamine derivatives in complex catalytic systems. For instance, palladium-catalyzed reactions have been developed for the specific functionalization of the cyclohexanamine skeleton, with mechanistic studies suggesting that C(sp³)–H bond cleavage is the rate-determining step. acs.orgacs.org
Pharmaceutical and Agrochemical Derivatives: The cyclohexanamine scaffold is a valuable building block in medicinal chemistry and agrochemical research. atamanchemicals.comfbcchem.com It is used as an intermediate in the synthesis of pharmaceuticals, including mucolytics, analgesics, and bronchodilators. atamanchemicals.comatamankimya.com Research in this domain focuses on designing and synthesizing novel cyclohexanamine derivatives with specific biological activities. A notable example is the development of a new class of cyclohexanamine derivatives as potent and selective antagonists for the human neuropeptide Y Y1 receptor, which has potential therapeutic applications. nih.gov In agrochemicals, it serves as an intermediate for pesticides and herbicides, contributing to crop protection technologies. fbcchem.comontosight.ai
Polymer and Materials Science: In materials science, cyclohexanamine and its derivatives are investigated for the production of polymers with unique properties. ontosight.ai They are used as intermediates or hardening agents in the synthesis of materials like epoxy resins and polyurethanes. ontosight.ai Research also explores the reaction of cyclohexanamine with other compounds, such as the reaction between 2-propenenitrile and 4,4'-methylenebis(cyclohexanamine), which produces polymers and oligomers used in high-strength adhesives, sealants, and coatings. ontosight.ai
Table 2: Overview of Cyclohexanamine Applications in Research and Industry
| Research/Industry Domain | Role and Application of Cyclohexanamine | References |
|---|---|---|
| Corrosion Inhibition | Used as a volatile corrosion inhibitor in boiler water and steam pipe systems to prevent acid corrosion. atamanchemicals.comfbcchem.com Studied for protecting mild steel in acidic solutions. researchgate.netconsensus.app | atamanchemicals.comfbcchem.comresearchgate.netconsensus.app |
| Rubber Industry | Precursor to sulfenamide-based reagents that act as vulcanization accelerators, enhancing rubber durability. | atamanchemicals.comwikipedia.orgatamankimya.comfbcchem.com |
| Pharmaceutical Synthesis | A building block for various active pharmaceutical ingredients (APIs), including mucolytics, analgesics, and bronchodilators. atamankimya.com Used in the design of novel receptor antagonists. nih.gov | atamanchemicals.comatamankimya.comnih.gov |
| Agrochemicals | Intermediate in the synthesis of herbicides (e.g., Hexazinone) and pesticides for crop protection. | atamanchemicals.comatamanchemicals.comfbcchem.comontosight.ai |
| Organic Synthesis | A versatile intermediate and building block for a wide range of organic compounds and specialty chemicals. lookchem.comatamanchemicals.com Used in catalytic processes like reductive amination. researchgate.netresearchgate.net | lookchem.comatamanchemicals.comresearchgate.netresearchgate.net |
| Polymer & Materials Science | Used in the synthesis of polymers, and as a hardener for epoxy resins and a raw material for polyurethanes. | atamanchemicals.comontosight.aiontosight.ai |
| Other Industrial Uses | Employed as an acid gas absorbent, a flushing aid in printing ink, and in the manufacture of dyes and plasticizers. atamanchemicals.comwikipedia.orgatamanchemicals.com | atamanchemicals.comwikipedia.orgatamanchemicals.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H41N7O10P2 |
|---|---|
Molecular Weight |
625.5 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine |
InChI |
InChI=1S/C10H15N5O10P2.2C6H13N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;2*7-6-4-2-1-3-5-6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);2*6H,1-5,7H2 |
InChI Key |
SCOUEIPNDLFPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexanamine and Its Derivatives
Catalytic Strategies for Cyclohexanamine Production
The industrial production of cyclohexanamine heavily relies on catalytic processes that offer high efficiency and selectivity. These strategies predominantly involve the transformation of readily available cyclohexanone (B45756) and cyclohexanol (B46403) feedstocks.
Reductive Amination of Cyclohexanone and Cyclohexanol
Reductive amination is a cornerstone of amine synthesis, converting carbonyl groups and alcohols into amines. For cyclohexanamine, this involves reacting cyclohexanone or cyclohexanol with ammonia (B1221849) in the presence of a catalyst and a reducing agent, typically hydrogen gas.
The reaction with cyclohexanone proceeds via the formation of a cyclohexylimine intermediate, which is subsequently hydrogenated to yield cyclohexanamine. When starting from cyclohexanol, the mechanism, often referred to as "borrowing hydrogen," involves the initial catalyst-mediated dehydrogenation of the alcohol to form a cyclohexanone intermediate in situ. This ketone then reacts with ammonia to form the imine, which is finally hydrogenated to the target amine, with the "borrowed" hydrogen being returned in the final step. mdpi.com
Various catalytic systems have been developed to optimize this transformation. Nickel-based catalysts, such as Raney Ni and supported nickel (e.g., Ni/Al2O3), are widely used due to their high activity and cost-effectiveness. mdpi.com Studies have shown that reaction conditions, including the choice of solvent and the presence of a base, significantly affect catalyst performance. For instance, in aqueous ammonia, Ni/C catalysts can show high stability and activity, while Ni/Al2O3 may be superior in solvents like tetrahydrofuran (B95107) (THF) and cyclohexane (B81311). mdpi.com
Bimetallic catalysts have also been investigated to enhance performance. A study on rhodium-nickel catalysts supported on silica (B1680970) (Rh-Ni/SiO2) for the reductive amination of cyclohexanone demonstrated that the addition of nickel to rhodium significantly improved catalytic activity. The 2 wt.% NiRh/SiO2 catalyst achieved a 99.8% conversion of cyclohexanone with 96.6% selectivity to cyclohexanamine after 300 minutes under 4 bar of ammonia and 2 bar of hydrogen at 100°C. nih.gov This enhanced performance was attributed to better metal dispersion and modified surface properties. nih.gov The monometallic Rh/SiO2 catalyst, in comparison, showed 83.4% conversion and 99.1% selectivity under the same conditions. nih.gov
Below is a data table summarizing the performance of various Rh-Ni/SiO2 catalysts in the reductive amination of cyclohexanone.
| Catalyst | Ni Loading (wt.%) | Conversion (%) at 300 min | Selectivity to Cyclohexanamine (%) | Yield (%) |
| Rh/SiO2 | 0 | 83.4 | 99.1 | 82.6 |
| 1% NiRh/SiO2 | 1 | 98.7 | 97.4 | 96.1 |
| 2% NiRh/SiO2 | 2 | 99.8 | 96.6 | 96.4 |
| 5% NiRh/SiO2 | 5 | 95.0 | 95.8 | 91.0 |
| 10% NiRh/SiO2 | 10 | 94.5 | 93.1 | 88.0 |
Data sourced from Morales et al. (2025). nih.gov
Directed C(sp3)–H Functionalization Catalysis
The direct conversion of a C(sp3)–H bond in cyclohexane to a C-N bond represents a highly atom-economical and elegant approach to cyclohexanamine, though it remains a significant challenge in synthetic chemistry. This method bypasses the need for pre-functionalized starting materials like cyclohexanone or cyclohexanol. Research in this area focuses on transition-metal catalysts that can activate the strong C-H bonds of alkanes.
Rhodium-based catalysts, particularly dirhodium complexes like Rh2(esp)2, have shown remarkable versatility in promoting C-H amination reactions. nih.gov These reactions typically involve a rhodium-nitrene intermediate that inserts into an aliphatic C-H bond. While these methods have been successfully applied in intramolecular reactions to form nitrogen-containing heterocycles and in intermolecular reactions of activated C-H bonds (e.g., benzylic positions), their application to unactivated alkanes like cyclohexane is less developed and often suffers from low efficiency. nih.govresearchgate.net
More recently, iron-based catalytic systems have emerged as a promising, cost-effective, and environmentally benign alternative. An iron(II) octachlorophthalocyanine catalyst has been reported to enable the direct primary amination of various C(sp3)–H bonds, including aliphatic ones, using an amine source under aqueous conditions. organic-chemistry.org The proposed mechanism involves an iron-nitrene complex as the key intermediate responsible for activating the C-H bond. organic-chemistry.orgnih.gov Another iron-catalyzed system has demonstrated the intramolecular amination of alkyl azides, providing a pathway to N-heterocycles. rsc.orgacs.org While these advancements are significant, the direct intermolecular amination of cyclohexane to produce cyclohexanamine with high yield and selectivity remains an area of active research. nih.govresearchgate.net
Advanced Catalytic Systems and Mechanisms
Modern catalyst design aims to improve the efficiency, selectivity, and sustainability of cyclohexanamine production. Bimetallic alloy catalysts represent a significant advancement. For instance, a hydrotalcite-derived NiCu/MgAlO alloy catalyst has demonstrated excellent performance and stability in the vapor-phase amination of cyclohexanol. This system achieved 98% conversion and 95% selectivity to cyclohexanamine at 170°C and maintained this performance for over 300 hours. The high activity is attributed to highly dispersed Ni-Cu alloy nanoparticles, with computational studies suggesting that the nickel sites are the primary catalytic centers.
The underlying mechanism for the catalytic amination of alcohols is the "borrowing hydrogen" or "hydrogen autotransfer" process. This pathway involves three key steps:
Dehydrogenation: The catalyst first abstracts hydrogen from the alcohol (e.g., cyclohexanol) to form the corresponding ketone (cyclohexanone) and metal-hydride species.
Condensation: The ketone then condenses with ammonia to form an imine intermediate, releasing a molecule of water.
Hydrogenation: The catalyst transfers the "borrowed" hydrogen back to the imine, reducing it to the final primary amine product (cyclohexanamine) and regenerating the active catalyst.
This mechanism avoids the need for an external reducing agent if another molecule of the alcohol can act as the hydrogen donor, though molecular hydrogen is often added to maintain catalyst activity and improve reaction rates. mdpi.com
Advanced Organic Synthesis of Cyclohexanamine Derivatives
The synthesis of structurally complex or chiral cyclohexanamine derivatives often requires more sophisticated methods than those used for the parent compound. These approaches provide precise control over stereochemistry and allow for the introduction of diverse functional groups.
Decarboxylation and Asymmetric Addition Approaches
Decarboxylative coupling reactions have emerged as a powerful strategy for forming C-N bonds, using readily available carboxylic acids as starting materials. In the context of amine synthesis, this typically involves the reaction of a carboxylic acid with an amine precursor, where the carboxyl group is ultimately extruded as carbon dioxide. For instance, a synergistic approach using photoredox and iron catalysis has been developed for the decarboxylative amination of carboxylic acids with nitroarenes to produce secondary amines under mild conditions. nju.edu.cn While this specific method yields secondary amines, the principle of using carboxylic acids as alkylating agents for amine synthesis represents a modern approach that could potentially be adapted for cyclohexanamine derivatives.
Asymmetric addition reactions are crucial for the synthesis of chiral cyclohexanamine derivatives, which are important building blocks in pharmaceuticals. A notable strategy involves the visible-light-enabled [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. nih.govrsc.orgnih.gov This photoredox-catalyzed method allows for the construction of highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. The reaction proceeds through a radical-ion mechanism, and the introduction of a chiral phosphoric acid as a co-catalyst has been shown to induce moderate to good enantioselectivity, paving the way for an asymmetric variant of the transformation. nih.govrsc.orgnih.govthieme-connect.de Another approach utilizes biocatalysis, where a three-step enzymatic sequence starting from prochiral bicyclic diketones can produce single diastereomers of 3-substituted cyclohexylamine derivatives with high optical purity. researchgate.net
Mannich Reactions and Oxime-Based Transformations
Oxime-based transformations provide a reliable route to cyclohexanamine from cyclohexanone. The process involves two main steps:
Oximation: Cyclohexanone is first condensed with hydroxylamine (B1172632) to form cyclohexanone oxime.
Reduction: The resulting oxime is then reduced to yield cyclohexanamine. A variety of reducing agents can be employed for this step, including catalytic hydrogenation or the use of reducing metals like sodium amalgam. rsc.org
This method is particularly useful as the oxime intermediate is also the precursor for the industrial production of ε-caprolactam (via the Beckmann rearrangement), the monomer for Nylon 6. rsc.org
The Mannich reaction is a versatile three-component condensation involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. The product is a β-amino carbonyl compound known as a "Mannich base." While not a direct route to cyclohexanamine itself, the Mannich reaction is a powerful tool for synthesizing complex derivatives. For example, using a pre-formed cyclohexanamine derivative as the amine component allows for the introduction of an aminoalkyl side chain onto another molecule. Mannich bases are valuable synthetic intermediates because the amino group can be easily eliminated to form α,β-unsaturated ketones or substituted with other nucleophiles, providing access to a wide range of functionalized structures. google.com
Ritter Reaction and Related Transformations
The Ritter reaction is a well-established organic reaction for preparing N-alkyl amides from nitriles and a source of carbocations, such as alkenes or alcohols, under strongly acidic conditions. chemistry-reaction.comwikipedia.orgresearchgate.net This method is a valuable tool for creating N-cyclohexyl amide derivatives. The reaction is initiated by the formation of a stable carbocation from a suitable precursor. For instance, secondary or tertiary cyclohexanols are effective substrates as they ionize readily in the presence of strong acids like sulfuric acid. nrochemistry.com
The general mechanism proceeds through several key steps:
Carbocation Formation : An alcohol substrate is protonated by a strong acid, followed by the loss of a water molecule to generate a stable carbocation. chemistry-reaction.comnrochemistry.com
Nucleophilic Attack : The nitrogen atom of the nitrile acts as a nucleophile, attacking the carbocation. wikipedia.orgorganic-chemistry.org This addition results in the formation of a highly reactive nitrilium ion intermediate. nrochemistry.comorganic-chemistry.org
Hydrolysis : The nitrilium ion is subsequently hydrolyzed during aqueous work-up to yield the final N-alkyl amide product. wikipedia.orgnrochemistry.comorganic-chemistry.org
A variety of protic and Lewis acids (e.g., SnCl₄, BF₃·OEt₂) can be employed to facilitate carbocation generation. chemistry-reaction.com While a broad range of aliphatic and aromatic nitriles can be used, the strongly acidic conditions preclude the use of substrates with acid-sensitive functional groups. nrochemistry.com A notable variation is an intermolecular Ritter-type C-H amination of unactivated sp³ carbons, which allows for the direct functionalization of hydrocarbons like cyclohexane using an inexpensive nitrogen source such as acetonitrile. nih.gov
| Step | Description | Key Intermediate |
| 1 | Protonation of alcohol and loss of water | Carbocation |
| 2 | Nucleophilic attack by nitrile on the carbocation | Nitrilium ion |
| 3 | Reaction with water (hydrolysis) | Imidate |
| 4 | Tautomerization and final hydrolysis | N-alkyl amide |
Photoredox-Catalyzed Cycloaddition Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions with high functional group tolerance. rsc.org An innovative application of this technology is the intermolecular [4+2] cycloaddition to synthesize complex cyclohexylamine derivatives. nih.govrsc.org
This reaction utilizes readily accessible benzocyclobutylamines and unsaturated enones. nih.gov The process is notable for its full atom economy and redox-neutral nature. rsc.org The reaction mechanism is initiated by the photocatalyst, which, upon excitation by visible light, engages in a single-electron transfer (SET) process.
The proposed catalytic cycle involves:
Oxidation : The excited-state photocatalyst oxidizes the benzocyclobutylamine, generating an amino radical cation. nih.gov
Ring Opening : This radical cation undergoes intramolecular ring-opening, forming a benzyl (B1604629) radical iminium ion intermediate. nih.gov
Radical Addition : The intermediate adds to the alkene (the enone), creating an alkyl radical. nih.gov
Ring Closing : Intramolecular addition of the alkyl radical to the iminium ion moiety closes the six-membered ring. nih.gov
Reduction : The resulting amino radical cation is reduced to afford the final functionalized cyclohexylamine product, regenerating the ground-state photocatalyst. nih.gov
This strategy successfully overcomes the challenge of controlling regioselectivity that can arise from competitive C-C bond cleavage pathways in the ring-opening step. nih.govrsc.org
Reaction Mechanism and Kinetic Studies in Cyclohexanamine Synthesis
Understanding the intricate details of reaction mechanisms, including catalytic cycles and the energetic landscape of intermediates and transition states, is crucial for optimizing synthetic routes and developing new catalysts.
Elucidation of Catalytic Cycles and Rate-Determining Steps
In a copper-catalyzed, Ritter-type C-H amination reaction, kinetic studies revealed a significant primary kinetic isotope effect (kH/kD = 3.5). nih.gov This finding is consistent with the C-H bond cleavage being the rate-determining step of the reaction. nih.gov
For the ammoximation of cyclohexanone over a TS-1 catalyst, a kinetic model was developed based on the hydroxylamine route. The model assumes that the reaction between hydrogen peroxide adsorbed on the active titanium sites and free ammonia is the rate-determining step. researchgate.net
Investigation of Intermediate Species and Transition States
Identifying the transient species that exist along a reaction pathway provides deep insight into the mechanism. In the Ritter reaction, the mechanism involves the formation of two key intermediates. After the initial generation of a carbocation, its reaction with a nitrile leads to a distinct nitrilium ion intermediate. nrochemistry.comorganic-chemistry.org This species is then attacked by water, forming an imidate intermediate, which upon hydrolysis yields the final amide product. chemistry-reaction.comnrochemistry.com
Computational Chemistry and Cheminformatics in Cyclohexanamine Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a vital tool for investigating the quantum mechanical behavior of cyclohexanamine, offering a balance between computational cost and accuracy. chemcopilot.comarxiv.org It allows for the detailed analysis of electronic structure and conformational preferences, which are fundamental to understanding the molecule's chemical behavior.
DFT calculations are employed to elucidate the electronic properties of cyclohexanamine. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined to understand the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity. frontiersin.org
Table 1: Key DFT-Calculated Reactivity Descriptors
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | ΔE | Indicator of chemical reactivity and stability. |
| Chemical Potential | μ | Describes the tendency of electrons to escape from the system. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Global Electrophilicity Index | ω | Quantifies the electrophilic nature of a molecule. |
DFT is extensively used to study the conformational landscape of cyclohexanamine. For cyclohexane (B81311) derivatives, the chair conformation is the most stable. core.ac.uk The amine substituent can occupy either an equatorial or an axial position, leading to different conformers with distinct energies.
Computational studies have shown that for cyclohexylamine (B46788), conformers with the amino group in the equatorial position are energetically more favorable than those with an axial amino group. core.ac.ukscispace.com This preference is attributed to the minimization of steric hindrance. DFT calculations, such as those performed at the B3LYP/aug-cc-pVDZ level of theory, can precisely determine the geometrical parameters and electronic energies of each conformer. scispace.com Thermodynamic properties like Gibbs free energy, enthalpy, and entropy are then calculated to determine the relative populations of each conformer at a given temperature. core.ac.uk
DFT also aids in the investigation of reaction pathways involving cyclohexanamine and its derivatives. researchgate.net For instance, the mechanism of guanidine-catalyzed aminolysis of propylene (B89431) carbonate by cyclohexylamine has been explored, revealing that the reaction proceeds via different pathways depending on the nature of the amine. researchgate.net Such computational analyses are critical for understanding reaction mechanisms and optimizing synthetic routes. unive.itnih.gov
Table 2: Relative Energies of Cyclohexanamine Conformers (Illustrative)
| Conformer | Substituent Position | Relative Gibbs Free Energy (kcal/mol) | Population (%) at 298.15 K |
| 1 | Equatorial | 0.00 | 85.5 |
| 2 | Axial | 1.15 | 14.5 |
Note: Data is illustrative, based on findings that the equatorial conformer is significantly more stable and populated. core.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a cheminformatics approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comliverpool.ac.uk This method is particularly valuable in drug discovery for designing new derivatives with enhanced potency. nih.govnih.gov
For cyclohexanamine derivatives, QSAR studies have been successfully applied to develop predictive models for their interactions with biological targets. For example, a novel series of cyclohexanamine derivatives were identified as potent and selective human neuropeptide Y Y1 receptor antagonists through design and synthesis guided by such modeling. nih.gov Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been developed for derivatives acting on other receptors, yielding models with good predictive ability. mdpi.commdpi.com These models are built by aligning the structures of a dataset of compounds and correlating their steric and electrostatic fields with their observed biological activities. nih.gov The statistical quality of these models is assessed through parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com
The predictive power of a QSAR model relies on the careful selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov Studies on cyclohexanamine derivatives have shown that their inhibitory activities can be predominantly controlled by specific factors. For instance, in one study, the inhibitory activity was found to be influenced by steric and topological factors, along with specific indicator parameters at different positions on the molecule. mdpi.comingentaconnect.com
Commonly used descriptors in QSAR studies of cyclohexanamine analogs include:
Steric Descriptors: Related to the size and shape of the molecule.
Electrostatic Descriptors: Describe the charge distribution and electronic properties. mdpi.com
Topological Descriptors: Quantify aspects of molecular connectivity and branching.
Physicochemical Descriptors: Such as logP (lipophilicity).
By identifying which descriptors have the most significant impact on activity, researchers can understand the key structural features required for a desired biological effect. nih.gov
The insights gained from QSAR and other computational methods lead to the identification of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov A pharmacophore model serves as a template for designing new molecules or screening databases for compounds with a higher probability of being active. dovepress.com
For cyclohexanamine derivatives, QSAR contour maps can highlight regions where certain properties are favorable or unfavorable for activity. mdpi.commdpi.com For example, a CoMFA model might indicate that bulky groups are preferred in one region (favorable steric interaction), while electronegative groups are favored in another (favorable electrostatic interaction). These findings provide clear principles for lead design, guiding medicinal chemists in modifying the cyclohexanamine scaffold to optimize its interaction with a biological target and enhance its therapeutic potential. nih.govnih.gov
Advanced Analytical Characterization of Cyclohexanamine Compounds
Spectroscopic Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups present in cyclohexanamine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the molecular structure of cyclohexanamine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The spectra provide information on the number of different types of protons and carbons, their connectivity, and their spatial arrangement.
In the ¹H NMR spectrum of cyclohexanamine, the protons on the cyclohexane (B81311) ring appear as a series of multiplets due to complex spin-spin coupling. The proton attached to the nitrogen-bearing carbon (C1) is typically shifted downfield compared to the other ring protons. The protons of the amine (-NH₂) group often appear as a broad singlet.
The ¹³C NMR spectrum provides distinct signals for each chemically non-equivalent carbon atom. The carbon atom bonded to the amino group (C1) is significantly deshielded and appears at a higher chemical shift compared to the other carbons in the ring. A study of cyclohexylamine (B46788) and its N-substituted derivatives has demonstrated the utility of ¹³C NMR in assigning all carbon resonances and calculating chemical shifts. researchgate.net
¹H NMR Spectral Data for Cyclohexanamine
| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in D₂O (ppm) |
|---|---|---|
| H1 (CH-N) | ~2.62 | ~3.14 |
| Ring Protons (CH₂) | 1.04 - 1.81 | 1.16 - 1.97 |
Data sourced from various spectral databases. sielc.comtandfonline.com
¹³C NMR Spectral Data for Cyclohexanamine
| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in D₂O (ppm) |
|---|---|---|
| C1 (C-N) | ~50.2 | ~53.1 |
| C2, C6 | ~36.5 | ~33.1 |
| C3, C5 | ~25.4 | ~26.5 |
Data sourced from various spectral databases. tandfonline.com
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of cyclohexanamine displays characteristic absorption bands that confirm the presence of the primary amine (-NH₂) and the saturated hydrocarbon ring.
The most distinguishable peaks for cyclohexanamine are found in the N-H stretching region. As a primary amine, it exhibits two distinct absorption bands between 3300 and 3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. researchgate.nettandfonline.com Strong C-H stretching vibrations from the cyclohexane ring are observed in the 2850 to 2960 cm⁻¹ range. researchgate.net The spectrum also includes N-H bending (scissoring) vibrations around 1600 cm⁻¹ and C-N stretching vibrations, although the latter can be weaker and appear in the fingerprint region.
Characteristic IR Absorption Bands for Cyclohexanamine
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Asymmetric) | ~3360 | Medium |
| N-H Stretch (Symmetric) | ~3280 | Medium |
| C-H Stretch (sp³) | 2850 - 2960 | Strong |
| N-H Bend (Scissoring) | 1590 - 1650 | Medium |
Data compiled from established spectroscopic resources. researchgate.nettandfonline.com
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For cyclohexanamine, it is used to determine the molecular weight and to analyze fragmentation patterns that aid in structural confirmation.
Under electron ionization (EI), cyclohexanamine produces a molecular ion peak ([M]⁺) at an m/z of 99, which corresponds to its molecular weight. The fragmentation of the molecular ion is characteristic of aliphatic amines. The most abundant fragment ion, known as the base peak, is observed at m/z 56. This ion is typically formed through alpha-cleavage, a common fragmentation pathway for amines, which involves the loss of a propyl radical. Another significant fragmentation pathway is the loss of the amino group (•NH₂), resulting in a fragment ion at m/z 82.
Key Mass Fragments of Cyclohexanamine (EI-MS)
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 99 | Moderate | [C₆H₁₃N]⁺ (Molecular Ion) |
| 82 | Low | [C₆H₁₀]⁺ |
| 70 | Moderate | [C₄H₈N]⁺ |
| 56 | 100 (Base Peak) | [C₃H₆N]⁺ |
Fragmentation data is based on spectral information from chemical databases. shodex.com
Chromatographic Separation and Detection Techniques
Chromatographic methods are essential for separating cyclohexanamine from complex mixtures, assessing its purity, and performing quantitative analysis, often at trace levels.
Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like cyclohexanamine. The choice of column and detector is critical, especially given the basic and polar nature of amines, which can lead to poor peak shape (tailing) on standard columns.
For purity and trace analysis, capillary columns are generally preferred over packed columns due to their higher resolution, faster analysis times, and greater sensitivity. To mitigate peak tailing, base-deactivated capillary columns or columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax), are often employed. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to hydrocarbons and its robust nature.
Direct aqueous injection GC methods have been developed for analyzing cyclohexanamine in samples like steam condensate, often using an alkaline polyethylene glycol liquid phase. sigmaaldrich.com For ultra-trace analysis in aqueous matrices, a highly sensitive GC-FID method that does not require derivatization has been reported, achieving detection limits in the parts-per-billion (ppb) range using a multi-mode inlet and an inert base-deactivated capillary column. tandfonline.com
In some applications, particularly for trace analysis in complex matrices like biological fluids, derivatization is employed. Cyclohexylamine can be converted into its trifluoroacetyl derivative, which is more stable and less polar, leading to improved chromatographic performance and enhanced detector response. researchgate.net This allows for the detection of cyclohexylamine at levels down to 0.1 µg/mL in blood. researchgate.net
Typical GC-FID Conditions for Cyclohexanamine Analysis
| Parameter | Condition |
|---|---|
| Column Type | Base-deactivated fused silica (B1680970) capillary (e.g., DB-FATWAX UI) |
| Injector | Multi-mode inlet (pulsed splitless) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) |
| Application | Trace level analysis in steam condensate without derivatization |
Conditions are based on published analytical methods. tandfonline.com
High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of cyclohexanamine. A significant challenge for direct HPLC analysis is that cyclohexanamine lacks a strong chromophore, making it difficult to detect using standard UV-Vis detectors. To overcome this, pre-column derivatization is the most common approach.
A well-established method involves the derivatization of cyclohexanamine with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol. tandfonline.comtandfonline.com This reaction rapidly forms a highly fluorescent and UV-active isoindole derivative, which can be easily detected with high sensitivity using a Diode Array Detector (DAD) or a fluorescence detector. tandfonline.comthermofisher.com This method is quantitative and has been validated for the determination of cyclohexanamine as an impurity in pharmaceutical substances like glipizide (B1671590), with a limit of quantitation around 0.05 µg/mL. tandfonline.comtandfonline.com The separation is typically achieved using a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile. tandfonline.com
Other derivatizing agents, such as 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), have also been used to form derivatives that can be separated by TLC or HPLC and detected by UV absorption.
Interestingly, underivatized cyclohexylamine has found an application in HPLC as a mobile phase additive. In the reversed-phase separation of peptides, it can be used as a silanol-masking agent. It interacts with residual silanol (B1196071) groups on the silica-based stationary phase, reducing undesirable interactions with basic analytes and leading to improved peak shape and resolution.
Example HPLC-DAD Method Parameters for Derivatized Cyclohexanamine
| Parameter | Condition |
|---|---|
| Derivatization Reagent | o-Phthalaldehyde (OPA) |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with an aqueous buffer (e.g., phosphate) and acetonitrile |
| Detection | Diode Array Detector (DAD) at ~245 nm |
| Application | Quantification of cyclohexanamine as an impurity in glipizide |
Conditions are based on a validated analytical procedure. tandfonline.com
Thermal and Crystallographic Analysis
The comprehensive characterization of cyclohexanamine and its derivatives necessitates a multi-faceted analytical approach. Thermal and crystallographic techniques are indispensable for elucidating the thermal stability, phase behavior, and solid-state structure of these compounds. Methodologies such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) provide critical data on material properties, which are essential for research and quality control.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgtainstruments.com This analysis is crucial for determining the thermal stability of cyclohexanamine compounds. By precisely monitoring mass loss, TGA can identify the temperatures at which decomposition, evaporation, or other chemical reactions occur. wikipedia.orglibretexts.org
Research on semi-aromatic polyamides incorporating a cyclohexane unit provides insight into the thermal stability of complex molecules derived from cyclohexanamine-related structures. In one study, the thermal properties of two polyamides, one with a trans-conformation (BH-trans-BFCD) and one with a cis-conformation (BH-cis-BFCD) of a cyclohexane unit, were investigated. TGA was used to determine their initial degradation temperatures (Td), which is the temperature at which significant mass loss begins. The results indicated good thermal stability for both polyamides, with initial degradation temperatures recorded at 445°C and 450°C. rsc.org This demonstrates that the incorporation of the cyclohexanamine motif can be compatible with high thermal stability.
Table 1: TGA Data for Semi-Aromatic Polyamides Containing a Cyclohexane Unit
| Compound | Initial Degradation Temperature (Td) (°C) |
|---|---|
| BH-trans-BFCD | 450 |
| BH-cis-BFCD | 445 |
Data sourced from a study on semi-aromatic polyamides. rsc.org
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. wikipedia.org This method is highly effective for observing phase transitions, such as melting, crystallization, and glass transitions (Tg). wikipedia.orgnih.gov The DSC thermogram reveals these transitions as peaks or shifts in the baseline, providing a detailed profile of the material's thermal behavior. nih.gov
In the same study of semi-aromatic polyamides containing a cyclohexane unit, DSC was employed to determine the glass transition temperatures (Tg). The analysis showed high glass transition temperatures for both the trans- and cis-conformation polyamides, ranging from 224°C to 265°C. rsc.org The glass transition is a critical parameter, particularly for polymeric materials, as it defines the temperature at which an amorphous solid transitions from a rigid, glassy state to a more flexible, rubbery state. The high Tg values observed in these cyclohexane-containing polyamides suggest a rigid molecular structure that maintains its integrity at elevated temperatures. rsc.org
Table 2: DSC Data for Semi-Aromatic Polyamides Containing a Cyclohexane Unit
| Compound | Glass Transition Temperature (Tg) (°C) |
|---|---|
| BH-trans-BFCD | 265 |
| BH-cis-BFCD | 224 |
Data sourced from a study on semi-aromatic polyamides. rsc.org
X-ray Diffraction for Solid-State Structure Determination
X-ray Diffraction (XRD) is a powerful non-destructive technique for analyzing the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline sample, the atoms in the crystal lattice diffract the X-rays into a specific pattern of intensities. This diffraction pattern provides detailed information about the arrangement of atoms, bond lengths, and bond angles within the crystal.
An X-ray diffraction study of several cyclohexane derivatives, including cyclohexylamine (C₆H₁₁−NH₂), was conducted at 293 K to understand the role of the cyclohexane ring and its functional groups on molecular configuration. synchrotron.org.pl The measurements were performed using molybdenum radiation (MoKα) over a 2θ range of 6° to 120°. synchrotron.org.pl The analysis of the scattered radiation intensity provided new experimental data on the structure of cyclohexylamine in the liquid state. The results demonstrated the presence of short-range ordering extending to approximately 20 Å. synchrotron.org.pl Such studies are fundamental for proposing models of intermolecular correlations and understanding the mutual arrangement and packing of molecules. synchrotron.org.pl
Environmental Fate and Biotransformation of Cyclohexanamine
Microbial Degradation Mechanisms
The biodegradation of cyclohexanamine by microorganisms involves specific metabolic pathways and enzymatic reactions. Researchers have successfully isolated and characterized bacteria capable of breaking down this alicyclic amine, elucidating the sequence of biochemical transformations.
The isolation of microorganisms that can degrade cyclohexanamine has been achieved through selective enrichment techniques using soil samples. nih.gov One such organism, identified as Brevibacterium oxydans strain IH-35A, was isolated from a soil sample in Osaka Prefecture, Japan. nih.govresearchgate.net This gram-positive, rod-shaped bacterium is capable of utilizing cyclohexanamine as its sole source of carbon and nitrogen for growth. nih.govresearchgate.net
Another bacterial strain, TYUT067, belonging to the genus Paenarthrobacter, was isolated from a soil environment and demonstrated the ability to degrade cyclohexanamine efficiently. iwaponline.com This strain is noted for its tolerance to alkaline and hypersaline conditions, suggesting its potential for bioremediation in diverse environmental settings. iwaponline.com
Studies with Brevibacterium oxydans IH-35A have revealed a specific metabolic pathway for the degradation of cyclohexanamine. The proposed pathway involves the initial conversion of cyclohexanamine to cyclohexanone (B45756). This is followed by a series of oxidation and hydrolysis steps. The degradation proceeds via cyclohexanone, 6-hexanolactone, 6-hydroxyhexanoate (B1236181), and ultimately to adipate, which can then enter central metabolic cycles. nih.govresearchgate.net The transformation of cyclohexanamine by resting cell suspensions of strain IH-35A showed a stoichiometric release of ammonia (B1221849), coinciding with the degradation of cyclohexanamine and the accumulation of cyclohexanone in the medium. nih.gov
Table 1: Isolated Microorganisms Capable of Cyclohexanamine Degradation
| Microorganism | Strain | Isolation Source | Key Characteristics |
|---|---|---|---|
| Brevibacterium oxydans | IH-35A | Soil | Gram-positive, able to use cyclohexanamine as sole carbon and nitrogen source. nih.govresearchgate.net |
The microbial degradation of cyclohexanamine is facilitated by a cascade of specific enzymes that catalyze the transformation of the parent compound into various intermediate metabolites. In Brevibacterium oxydans IH-35A, the enzymatic pathway has been characterized, and the key enzymes and their activities have been identified. nih.gov
The initial step in the degradation pathway is catalyzed by cyclohexanamine oxidase . This enzyme is responsible for the oxidative deamination of cyclohexanamine, leading to the formation of cyclohexanone and the release of ammonia. nih.gov The activity of this enzyme is induced by the presence of cyclohexanamine in the growth medium. nih.gov
The subsequent ring cleavage of cyclohexanone is initiated by cyclohexanone monooxygenase . This enzyme catalyzes the insertion of an oxygen atom into the cyclohexanone ring, forming 6-hexanolactone. nih.gov Following this, 6-hexanolactone hydrolase catalyzes the hydrolysis of the lactone ring to produce 6-hydroxyhexanoate. nih.gov Further oxidation of 6-hydroxyhexanoate leads to the formation of adipate. nih.gov
The induction of these key enzymes in the presence of cyclohexanamine highlights the specific adaptation of Brevibacterium oxydans IH-35A to utilize this compound. The activities of cyclohexanamine oxidase, cyclohexanone monooxygenase, and 6-hexanolactone hydrolase were found to be significantly higher in cells grown on cyclohexanamine compared to those grown on succinate. nih.gov
Table 2: Key Enzymes and Metabolites in the Biodegradation of Cyclohexanamine by Brevibacterium oxydans IH-35A
| Step | Enzyme | Substrate | Product(s) |
|---|---|---|---|
| 1 | Cyclohexanamine Oxidase | Cyclohexanamine | Cyclohexanone, Ammonia |
| 2 | Cyclohexanone Monooxygenase | Cyclohexanone | 6-Hexanolactone |
| 3 | 6-Hexanolactone Hydrolase | 6-Hexanolactone | 6-Hydroxyhexanoate |
Table 3: Specific Activities of Enzymes in Crude Extracts of Brevibacterium oxydans IH-35A Grown on Different Substrates | Enzyme | Specific Activity (nmol/min/mg of protein) | | :--- | :--- | | | Grown on Cyclohexanamine | Grown on Cyclohexanone | Grown on Succinate | | Cyclohexanamine oxidase | 18.2 | 0.2 | 0.1 | | Cyclohexanone monooxygenase | 25.6 | 28.1 | 0.3 | | 6-Hexanolactone hydrolase | 30.5 | 32.4 | 0.5 | | 6-Hydroxyhexanoate dehydrogenase | 15.4 | 17.2 | 16.9 | Data derived from research on Brevibacterium oxydans IH-35A. nih.gov
Q & A
Q. What strategies mitigate risks of data misinterpretation in high-throughput screening studies involving ADP (cyclohexanamine)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
